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molecular formula C13H19ClO3S B8498207 6-Chlorohexyl-p-Toluenesulfonate

6-Chlorohexyl-p-Toluenesulfonate

Cat. No. B8498207
M. Wt: 290.81 g/mol
InChI Key: IPTTTZZTBXAKPV-UHFFFAOYSA-N
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Patent
US04593029

Procedure details

A solution of 6-chloro-1-hexanol (100 g) in dry pyridine (500 ml) was treated with p-toluenesulfonyl chloride (227 g) at 5°-10° C. After stirring 2 h at 10° C., the mixture was poured into ice water (2 L), followed by extraction with ethyl ether. The organic extract was washed with ice water and brine, dried, filtered and evaporated to give a syrup, which was further dried at high vacuum. The crude product was overlayered with pentane and cooled in dry ice/acetone to give a solid (210 g, 99%), mp 36°-37° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
227 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8].[C:9]1([CH3:19])[CH:14]=[CH:13][C:12]([S:15](Cl)(=[O:17])=[O:16])=[CH:11][CH:10]=1>N1C=CC=CC=1>[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][O:8][S:15]([C:12]1[CH:13]=[CH:14][C:9]([CH3:19])=[CH:10][CH:11]=1)(=[O:17])=[O:16]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClCCCCCCO
Name
Quantity
227 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
500 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
After stirring 2 h at 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with ice water and brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a syrup, which
CUSTOM
Type
CUSTOM
Details
was further dried at high vacuum
TEMPERATURE
Type
TEMPERATURE
Details
cooled in dry ice/acetone

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 210 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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